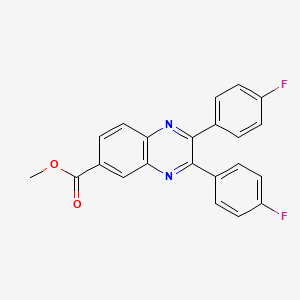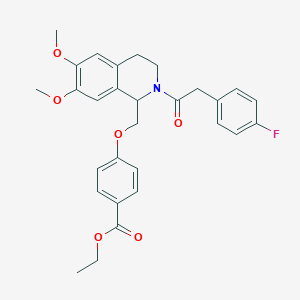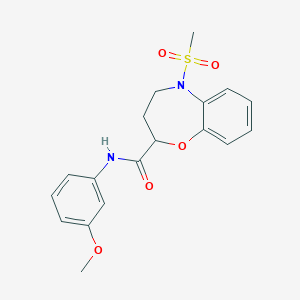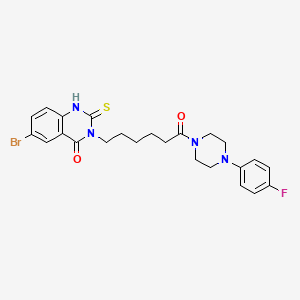![molecular formula C17H18ClN5 B14967162 1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14967162.png)
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl and N-cyclohexyl groups contributes to its unique chemical properties and potential therapeutic effects.
準備方法
The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the N-cyclohexyl group: This can be accomplished through an amination reaction, where the pyrazolo[3,4-d]pyrimidine derivative is treated with cyclohexylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in cancer and neurological disorders.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action of related compounds.
Industrial Applications: It may be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival .
類似化合物との比較
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of the N-cyclohexyl group.
1-(4-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a phenyl group instead of the N-cyclohexyl group.
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a hydroxyethyl group instead of the N-cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H18ClN5 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5/c18-12-6-8-14(9-7-12)23-17-15(10-21-23)16(19-11-20-17)22-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,19,20,22) |
InChIキー |
AFXMEJKYKOQKHY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B14967081.png)


![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14967094.png)

![2-(4-(1-(Benzo[d]thiazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide](/img/structure/B14967117.png)

![N-[3-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967152.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14967157.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B14967160.png)
![(2,4-Dimethylphenyl)[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B14967170.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14967172.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B14967179.png)
![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14967183.png)
